molecular formula C5H3ClN4 B2532459 (6-Chloropyridazin-3-yl)cyanamide CAS No. 83412-75-3

(6-Chloropyridazin-3-yl)cyanamide

Cat. No.: B2532459
CAS No.: 83412-75-3
M. Wt: 154.56
InChI Key: WUMNODZOFMYRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridazine (B1198779) Scaffolds in Modern Chemical Research

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key structural motif in medicinal chemistry and materials science. wikipedia.orgliberty.edu Its aromatic and electron-deficient nature, arising from the electronegativity of the nitrogen atoms, imparts unique properties to molecules containing this scaffold. liberty.edu

Pyridazine derivatives have been identified as pharmacophores in a range of biologically active compounds. They are found in several herbicides, such as credazine (B1669606) and pyridate, and are integral to the structure of various pharmaceuticals. wikipedia.org Notable examples include the antibacterial agent cefozopran (B1663582) and the antihypertensive drug hydralazine. wikipedia.org The pyridazine structure's ability to engage in hydrogen bonding and other intermolecular interactions makes it a valuable component in the design of enzyme inhibitors and other therapeutic agents. nih.gov Recent research has increasingly focused on pyridazine-containing compounds for their potential as anticancer agents, highlighting the ongoing importance of this heterocyclic system in drug discovery. mdpi.com

Fundamental Roles of Cyanamide (B42294) Functionality in Organic Synthesis

The cyanamide group (-NCN) is a versatile and highly reactive functional group in organic synthesis. nih.gov Historically, cyanamide chemistry dates back to the late 19th century with the use of calcium cyanamide as a fertilizer. nih.govchemicalbook.com In modern synthetic chemistry, the cyanamide moiety is valued for its dual electronic nature; it possesses both a nucleophilic amino group and an electrophilic nitrile group. nih.govchemicalbook.com

This bifunctionality allows cyanamides to participate in a wide array of chemical transformations. They are crucial building blocks for the synthesis of nitrogen-rich heterocycles, guanidines, ureas, and isoureas. acs.org Cyanamides can undergo cycloaddition reactions to form five- and six-membered rings and can be involved in N-CN bond cleavage reactions, acting as electrophilic cyanating agents or amino-transfer reagents. nih.gov The development of new synthetic methods has moved towards safer alternatives to the historically common but highly toxic cyanogen (B1215507) bromide for the introduction of the cyanamide group. acs.orgorganic-chemistry.org These modern techniques often involve one-pot procedures using reagents like N-chlorosuccinimide and zinc cyanide, or trichloroacetonitrile. acs.orgorganic-chemistry.org

Historical Context and Current Landscape of (6-Chloropyridazin-3-yl)cyanamide Research

Direct and extensive research on this compound is not widely documented in publicly available literature. The compound is primarily listed in the catalogs of chemical suppliers, indicating its availability as a building block for further synthetic applications.

The historical context of this compound is best understood by examining the synthesis of its precursors. The first pyridazine was prepared by Emil Fischer through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent, unsubstituted pyridazine, was later synthesized from the oxidation of benzocinnoline. wikipedia.org A common route for preparing pyridazine heterocycles involves the condensation of 1,4-dicarbonyl compounds with hydrazine. chemtube3d.com

The likely synthetic precursor to this compound is 3-amino-6-chloropyridazine (B20888). The synthesis of this intermediate is well-established and often starts from 3,6-dichloropyridazine (B152260), which is reacted with ammonia (B1221849). google.com The subsequent conversion of the amino group of 3-amino-6-chloropyridazine into a cyanamide functionality would lead to the title compound. This transformation is typically achieved using a cyanating agent.

The current landscape of this compound research appears to be one of potential rather than established application. Its structure suggests it could be a valuable intermediate in the synthesis of more complex molecules, particularly for the pharmaceutical and agrochemical industries. The presence of the reactive chlorine atom allows for nucleophilic substitution reactions, while the cyanamide group can be elaborated into various other functionalities, making it a versatile starting material for creating libraries of novel pyridazine derivatives.

Synthesis of Halogenated Pyridazine Precursors

Halogenated pyridazines, particularly 3,6-dichloropyridazine, are key starting materials for the synthesis of this compound and other derivatives.

1 Amination Reactions of 3,6-Dichloropyridazine

The amination of 3,6-dichloropyridazine is a common strategy to introduce nitrogen-containing functional groups onto the pyridazine ring. The reaction of 3,6-dichloropyridazine with ammonia can yield 3-amino-6-chloropyridazine. inforang.comgoogle.com This reaction can be carried out using liquid ammonia under pressure or by using aqueous ammonia in a suitable solvent like DMF at elevated temperatures. inforang.comgoogle.com One patented method describes the reaction of 3,6-dichloropyridazine with ammonia water in a solvent at temperatures ranging from 30-180°C, resulting in high yields of the desired product. google.com

The resulting 3-amino-6-chloropyridazine can be further functionalized. For example, acylation of the amino group can be achieved by refluxing with an appropriate acid anhydride (B1165640) to produce N-substituted 3-amino-6-chloropyridazines. inforang.com

It has been noted that the chlorine atom in 3,6-dichloropyridazine is highly reactive towards direct nucleophilic displacement. acs.org This reactivity allows for selective mono-amination under controlled conditions.

Reactant 1Reactant 2SolventTemperature (°C)ProductYield (%)Reference
3,6-DichloropyridazineAmmonia WaterDMF1003-Amino-6-chloropyridazine90.63 google.com
3,6-DichloropyridazineAmmonia WaterMethylene Chloride303-Amino-6-chloropyridazine81.42 google.com

This table summarizes reaction conditions for the amination of 3,6-dichloropyridazine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloropyridazin-3-yl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-1-2-5(8-3-7)10-9-4/h1-2H,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMNODZOFMYRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 6 Chloropyridazin 3 Yl Cyanamide

Reactivity at the Cyanamide (B42294) Nitrogen

The cyanamide moiety (-NHCN) of (6-Chloropyridazin-3-yl)cyanamide presents a unique combination of a nucleophilic amino group and an electrophilic nitrile. This duality allows for a range of chemical transformations. The nitrogen atom can participate in reactions typical of amines, while the carbon-nitrogen triple bond can undergo cycloadditions and other additions. nih.gov

The chemistry of the cyanamide group is marked by an unusual duality, featuring a nucleophilic sp3-hybridized amino nitrogen and an electrophilic nitrile unit. nih.gov This allows for its participation as a dipolarophile in [3+2] cycloaddition reactions with various dipoles, leading to the formation of five-membered heterocyclic rings. nih.gov For instance, reaction with azides can yield 4-aminotetrazole adducts. nih.gov

Furthermore, the N-CN bond of the cyanamide can be cleaved to act as an electrophilic cyanating agent or an amino-transfer group. nih.gov This reactivity is often harnessed under metal catalysis or metal-free conditions to achieve difunctionalization of carbon-carbon multiple bonds through aminocyanation. nih.gov

Transformations of the Pyridazine (B1198779) Ring System

The pyridazine ring in this compound is a π-deficient aromatic system, making it susceptible to nucleophilic attack. nih.gov The presence of the chloro substituent provides a key handle for a variety of transformations, including cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to modify the pyridazine core of this compound. sigmaaldrich.com The chlorine atom at the 6-position is readily displaced in these reactions.

Commonly employed palladium-catalyzed cross-coupling reactions include the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, and Heck reactions. sigmaaldrich.com These reactions are often facilitated by various palladium catalysts and ligands, which can be tailored to the specific transformation. sigmaaldrich.comchemrxiv.org For example, Suzuki-Miyaura couplings can be used to introduce aryl or heteroaryl groups by reacting this compound with boronic acids in the presence of a palladium catalyst and a base. researchgate.net Similarly, Sonogashira coupling allows for the introduction of alkynyl groups, and Buchwald-Hartwig amination enables the formation of C-N bonds with various amines. sigmaaldrich.com The reactivity of the C-Cl bond towards palladium-catalyzed reactions makes it a versatile site for introducing molecular diversity. chemrxiv.org

Cross-Coupling ReactionReagents/CatalystsBond Formed
Suzuki-MiyauraAryl/heteroaryl boronic acids, Pd catalyst, baseC-C (aryl/heteroaryl)
SonogashiraTerminal alkynes, Pd catalyst, copper co-catalystC-C (alkynyl)
Buchwald-HartwigAmines, Pd catalyst, baseC-N
HeckAlkenes, Pd catalyst, baseC-C (alkenyl)

Nucleophilic Aromatic Substitution Reactions on the Pyridazine Ring

The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAAr) reactions, particularly at the carbon atom bearing the chlorine substituent. nih.govlibretexts.org A wide range of nucleophiles can displace the chloride ion, leading to a diverse array of substituted pyridazine derivatives.

The mechanism of SNAAr typically involves the addition of the nucleophile to the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (chloride). libretexts.org The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups on the ring. libretexts.org In the case of this compound, the pyridazine nitrogens and the cyanamide group contribute to the electrophilicity of the C-6 position.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of amino-, alkoxy-, and thio-substituted pyridazines, respectively. nih.govgoogle.com For example, reaction with various primary and secondary amines can be carried out to synthesize a library of 6-amino-substituted pyridazine-3-yl-cyanamides. nih.gov

Functionalization Pathways of Pyridazin-3-one Precursors

An alternative strategy for synthesizing derivatives of this compound involves the functionalization of pyridazin-3-one precursors. researchgate.net This approach can offer different regioselectivity and access to compounds that may be difficult to obtain through direct substitution on the chloropyridazine ring.

For instance, a pyridazin-3-one can be converted to its O-triflate derivative, which can then participate in palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the introduction of various substituents at the 3-position before the installation of the cyanamide group. This method expands the scope of accessible derivatives.

Strategies for Building Chemical Diversity

The generation of chemical libraries with diverse structures is crucial for drug discovery and materials science. Several strategies can be employed to build chemical diversity starting from this compound. nih.gov

A combinatorial approach, combining different reactions and building blocks, is highly effective. For example, a library of compounds can be synthesized by first performing a nucleophilic aromatic substitution at the 6-position with a set of diverse amines, followed by derivatization of the cyanamide nitrogen. Alternatively, a series of palladium-catalyzed cross-coupling reactions with various boronic acids can be performed, followed by transformations of the cyanamide group. The introduction of different functionalities at various positions on the pyridazine ring significantly increases the potential for creating diverse molecular scaffolds. researchgate.net

Coordination Chemistry and Ligand Development

The nitrogen atoms of the pyridazine ring and the cyanamide group in this compound and its derivatives can act as ligands, coordinating to metal centers. nih.govnih.gov The basic nitrogen atoms of the pyridazine ring (pKa ≈ 2.3) are capable of chelation and forming hydrogen bonds. nih.gov

The cyanamide moiety itself has been shown to participate in coordination chemistry. nih.gov For example, dialkyl-cyanamides can react with metal precursors like iron(II) chloride to form bivalent metallic bis-cyanamide complexes. nih.gov The development of ligands based on the this compound scaffold could lead to new catalysts or functional materials with interesting electronic and photophysical properties.

Advanced Spectroscopic and Structural Characterization of 6 Chloropyridazin 3 Yl Cyanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the precise determination of the carbon-hydrogen framework and the connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For the (6-Chloropyridazin-3-yl)cyanamide molecule, the pyridazine (B1198779) ring possesses two aromatic protons. Their chemical shifts and coupling patterns are diagnostic of their positions on the heterocyclic ring.

The two protons on the pyridazine ring are expected to appear as two distinct signals in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 9.0 ppm. These protons form an AX or AB spin system, depending on the difference in their chemical shifts relative to their coupling constant. They will appear as doublets due to coupling to each other. The proton attached to the cyanamide (B42294) nitrogen (-NH-CN) is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, often appearing downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
H-4/H-57.5 - 8.5Doublet~9 Hz
H-5/H-47.5 - 8.5Doublet~9 Hz
NH -CNVariable (e.g., 9.0 - 11.0)Broad SingletN/A
Note: This table is based on theoretical values and data from analogous structures. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. In the case of this compound, five distinct carbon signals are expected.

The pyridazine ring contains four carbon atoms, and the cyanamide group contributes one carbon atom. The carbons of the pyridazine ring are expected to resonate in the aromatic region of the ¹³C NMR spectrum, typically between 120 and 160 ppm. The chemical shift of the cyanamide carbon (C≡N) is characteristically found in a distinct region, generally around 110-120 ppm. thermofisher.comspectrabase.com The carbon atom attached to the chlorine (C-Cl) and the carbon attached to the cyanamide group (C-NH) will have their chemical shifts significantly influenced by these substituents.

As with ¹H NMR, specific research-grade ¹³C NMR data for the title compound is sparse. However, analysis of related structures like 6-Amino-3-chloropyridazine provides reference points for the pyridazine ring carbons. spectrabase.com The presence of the electron-withdrawing cyanamide group is expected to shift the attached carbon (C-3) downfield compared to an amino-substituted carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-3150 - 160
C-4120 - 130
C-5125 - 135
C-6145 - 155
-NC N110 - 120
Note: This table is based on theoretical values and data from analogous structures. Actual values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Derivatives

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used for the characterization of organofluorine compounds. mdpi.com Given the interest in halogenated pyridazines in medicinal chemistry, the synthesis of fluorinated derivatives of this compound is a logical extension. nih.gov If, for example, the chlorine atom at the C-6 position were replaced by a fluorine atom, ¹⁹F NMR would be the primary tool for its characterization.

Key features of ¹⁹F NMR include:

High Sensitivity: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in a receptivity that is 83% of that of the proton. mdpi.com

Wide Chemical Shift Range: ¹⁹F chemical shifts span a range of several hundred ppm, which provides excellent signal dispersion and high sensitivity to subtle changes in the electronic environment. thermofisher.com

Coupling Information: ¹⁹F nuclei couple with neighboring ¹H and ¹³C nuclei, providing valuable structural information through the analysis of coupling constants (J-coupling).

For a hypothetical derivative like (6-Fluoropyridazin-3-yl)cyanamide, the ¹⁹F NMR spectrum would show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic pyridazine ring. This signal would likely appear as a doublet of doublets due to coupling with the H-4 and H-5 protons. The magnitude of these ⁿJHF coupling constants would provide crucial information for assigning the structure. Computational methods are also increasingly used to predict ¹⁹F NMR chemical shifts, aiding in the structural assignment of complex fluorinated molecules. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as the measured exact mass can be matched to a unique combination of atoms.

For this compound, the molecular formula is C₅H₃ClN₄. rlavie.comsigmaaldrich.comsigmaaldrich.com Using the exact masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁴N), the theoretical monoisotopic mass can be calculated. This calculated mass serves as a benchmark for experimental HRMS data. The presence of chlorine would also result in a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak (containing the ³⁷Cl isotope) having an intensity approximately one-third that of the molecular ion peak [M]⁺ (containing ³⁵Cl).

Table 3: Theoretical HRMS Data for this compound

Ion FormulaIsotopeCalculated Exact Mass (m/z)
[C₅H₃³⁵ClN₄]⁺[M]⁺154.0070
[C₅H₃³⁷ClN₄]⁺[M+2]⁺156.0041
Note: Values are for the protonated molecule [M+H]⁺. The exact mass will differ slightly for other adducts.

MALDI-MS Analysis

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique in mass spectrometry that allows for the analysis of large molecules and fragile compounds that might otherwise fragment with harder ionization methods. While often used for biomolecules, MALDI can also be applied to small organic molecules. nih.gov

In a MALDI-MS experiment, the analyte is co-crystallized with a large excess of a matrix compound. The matrix absorbs the laser energy, leading to the desorption and ionization of both matrix and analyte molecules, typically through proton transfer. This process minimizes direct fragmentation of the analyte.

For the analysis of this compound or its derivatives, MALDI-MS could be a useful technique, particularly for rapid screening or for analyzing samples that are difficult to ionize by other means. mdpi.com The choice of matrix is critical for successful analysis and can influence the quality of the spectrum and the types of ions observed (e.g., [M+H]⁺, [M+Na]⁺). While specific MALDI-MS studies on this compound are not documented in the literature, the general principles suggest its applicability for confirming the molecular weight and assessing the purity of synthetic products.

X-ray Crystallographic Analysis for Solid-State Structures

X-ray crystallography is a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structural properties of a molecule.

While a specific, publicly accessible single-crystal X-ray structure for this compound was not identified in the searched databases, analysis of closely related pyridazine derivatives offers significant insight into the expected solid-state characteristics. For instance, the crystal structure of 6-Amino-3-chloropyridazine, a related compound, has been determined and provides a model for the pyridazine core. nih.gov The Cambridge Crystallographic Data Centre (CCDC) holds data for such structures, which can be accessed for detailed analysis. nih.gov

The analysis of a related derivative, 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline, reveals specific conformational details, such as the half-chair conformation of a tetrahydroquinoline ring and the dihedral angle between aromatic rings. researchgate.net In its crystal lattice, molecules are linked by hydrogen bonds, forming distinct motifs. researchgate.net Similarly, the study of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide, which contains a cyano-substituted nitrogen, provides data on the geometry of the cyanohydrazide moiety, noting nearly linear geometry around the cyano carbon and specific bond lengths that indicate partial sp³ character on the adjacent nitrogen. mdpi.com

For this compound, a crystallographic study would be expected to define the planarity of the pyridazine ring, the precise geometry of the cyanamide substituent, and the intermolecular forces, such as hydrogen bonding or π-π stacking, that govern the crystal packing.

Table 1: Illustrative X-ray Crystallographic Data for a Related Pyridazine Derivative (6-Amino-3-chloropyridazine) Data is representative of typical crystallographic reports for similar structures.

ParameterValue
CCDC Number663692 nih.gov
Empirical FormulaC₄H₄ClN₃ nih.gov
Formula Weight129.55 g/mol nih.gov
Associated Article DOI10.1107/S1600536807042481 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule responsible for light absorption. libretexts.org

The this compound molecule contains a pyridazine ring, which is a chromophore. The electronic spectrum of such a compound is expected to be dominated by π → π* and n → π* transitions. libretexts.org

π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems like the pyridazine ring. libretexts.org

n → π transitions:* These lower-intensity transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the nitrogen atoms of the pyridazine ring, to a π* antibonding orbital.

Studies on parent diazines (pyridazine, pyrimidine, and pyrazine) show that they exhibit broad absorption bands in the 200–380 nm range. researchgate.net The presence of substituents, such as the chloro and cyanamide groups on the pyridazine ring, is expected to modulate the wavelengths of maximum absorbance (λmax). For example, theoretical and experimental studies on cyano-substituted styrylpyridine compounds showed that while the cyano group had no significant effect, the position of the nitrogen atom in the pyridine (B92270) ring caused slight changes in the maximum absorption wavelengths. nih.gov The solvent environment can also influence the spectrum; changes in solvent polarity can lead to shifts in λmax. rsc.org

Table 2: Typical Electronic Transitions in Aromatic Nitrogen Heterocycles

Transition TypeTypical Wavelength Range (nm)Description
π → π200 - 300High-intensity transition in conjugated systems. libretexts.org
n → π>300Lower-intensity transition involving non-bonding electrons. libretexts.org

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. It is the standard method for assessing the purity of pharmaceutical intermediates and fine chemicals like this compound.

In HPLC, a sample is passed through a column packed with a stationary phase, propelled by a liquid mobile phase under high pressure. Components separate based on their differential affinities for the stationary and mobile phases. A detector records the time it takes for each component to exit the column (retention time) and its concentration.

The purity of this compound is routinely determined by manufacturers and suppliers using HPLC. bldpharm.comsigmaaldrich.com A typical HPLC analysis would generate a chromatogram showing a major peak corresponding to the title compound and potentially smaller peaks representing impurities. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. Commercial suppliers often report purities of 95% or higher for this compound. sigmaaldrich.comsigmaaldrich.com

Table 3: Purity of this compound from Commercial Suppliers Data is based on information provided by chemical suppliers.

SupplierReported PurityAnalytical Method
BLDpharmNot specified, but documentation includes HPLC. bldpharm.comHPLC bldpharm.com
Sigma-Aldrich95% sigmaaldrich.comsigmaaldrich.comNot explicitly detailed, but HPLC is standard.

Computational and Theoretical Investigations of 6 Chloropyridazin 3 Yl Cyanamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing deep insights into the electronic structure and properties of molecules. For a molecule like (6-Chloropyridazin-3-yl)cyanamide, DFT studies would be invaluable. Researchers typically employ methods like B3LYP with various basis sets (e.g., 6-31G*) to optimize the molecular geometry and calculate a range of electronic descriptors. rsc.org

Such studies on related heterocyclic compounds have been used to determine key parameters that govern chemical behavior. rsc.org For this compound, these calculations would yield crucial data points, which are currently not available in the literature.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyDescriptionHypothetical Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability.Data not available
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability.Data not available
HOMO-LUMO Gap Energy difference between HOMO and LUMO; relates to chemical reactivity and stability.Data not available
Dipole Moment A measure of the overall polarity of the molecule.Data not available
Mulliken Charges Distribution of electron charge among the atoms in the molecule.Data not available
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential, indicating sites for electrophilic and nucleophilic attack.Data not available

Molecular Modeling and Conformational Analysis

The three-dimensional shape and flexibility of a molecule are critical to its interactions with biological targets or other chemical species. Molecular modeling and conformational analysis are the computational tools used to explore the possible shapes (conformers) a molecule can adopt and their relative energies.

For this compound, a key point of flexibility would be the rotation around the bond connecting the cyanamide (B42294) group to the pyridazine (B1198779) ring. A conformational analysis would identify the most stable (lowest energy) conformation and any energy barriers to rotation. This information is fundamental for understanding how the molecule might fit into a binding site of a protein or participate in a chemical reaction. Without specific studies, the preferred spatial arrangement of the cyanamide substituent relative to the pyridazine ring remains undetermined.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect a molecule's structure with its biological activity. Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to model this relationship.

In the context of pyridazine derivatives, which are known for a wide range of pharmacological activities including anticancer and antihypertensive effects, a QSAR study could be highly informative. rjptonline.org If a biological activity for this compound were identified, a computational SAR study would involve comparing its calculated properties (like those in Table 1) with those of a series of structurally related and biologically tested compounds. This would help identify the key molecular features responsible for the observed activity. At present, the lack of both biological data and calculated descriptors for this compound precludes any such analysis.

Elucidation of Reaction Mechanisms Through Theoretical Predictions

Computational chemistry is a powerful tool for mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely mechanism for a given transformation.

For this compound, theoretical predictions could elucidate its synthetic pathways or its reactivity in further chemical transformations. For example, the chlorine atom on the pyridazine ring is a potential site for nucleophilic substitution. mdpi.com Theoretical calculations could predict the activation energy for the displacement of this chlorine atom by various nucleophiles, providing valuable information for synthetic chemists. Similarly, the reactivity of the cyanamide group could be explored. However, no such specific mechanistic studies for this compound have been published.

Predictive Studies in Material and Biological Interactions

Beyond its intrinsic properties, computational methods can predict how a molecule will interact with other systems. This includes molecular docking studies to predict binding to biological macromolecules and simulations to understand its behavior in different environments.

Biological Interactions (Molecular Docking): If a protein target were hypothesized for this compound, molecular docking simulations could predict its binding mode and affinity. This is a standard and crucial step in modern drug discovery. For instance, studies on other heterocyclic compounds have successfully used docking to predict interactions with enzyme active sites. mdpi.comrsc.org

Material Science: The electronic properties of pyridazine derivatives have made them candidates for use in nonlinear optics and other materials applications. mdpi.com Predictive studies could assess the potential of this compound in this area by calculating properties like hyperpolarizability.

Currently, the absence of such predictive studies for this compound means its potential in both biological and material contexts is purely speculative.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Synthetic Pathways and Methodologies

The development of novel and efficient synthetic routes is paramount to advancing the study of (6-Chloropyridazin-3-yl)cyanamide. While established methods for the synthesis of pyridazine (B1198779) and cyanamide (B42294) derivatives exist, future research could focus on several key areas to improve efficiency, yield, and substrate scope.

One promising avenue is the exploration of metal-free, catalyst-free reactions. For instance, the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines has been shown to be a highly regioselective and high-yielding method for synthesizing 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.org Adapting such a strategy for the synthesis of this compound could offer a more sustainable and cost-effective alternative to traditional metal-catalyzed approaches. organic-chemistry.org

Furthermore, the development of one-pot multicomponent reactions represents a significant step forward in synthetic efficiency. nih.gov A one-pot synthesis of novel cyanopyridones, which are intermediates for bioactive pyrido[2,3-d]pyrimidines, has been successfully achieved. researchgate.net Investigating similar multicomponent strategies for the direct synthesis of this compound from simple, readily available starting materials could streamline its production.

A patent describing the synthesis of the related 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine (B152260) and ammonia (B1221849) water provides a foundational method that could be adapted and optimized. google.com Future work could focus on exploring a wider range of solvents, temperatures, and catalysts to enhance the yield and purity of the amination product, which is a likely precursor to the target cyanamide.

Investigation of Novel Reactivity Patterns and Derivatization Strategies

The dual functionality of this compound, with its electrophilic chlorine atom and nucleophilic/electrophilic cyanamide group, offers a wealth of opportunities for derivatization. Understanding the nuanced reactivity of this compound is key to unlocking its potential in various applications.

The cyanamide group is known to participate in a variety of chemical transformations. It can act as a dipolarophile in [3+2] cycloaddition reactions, for example with azides to form tetrazole derivatives. nih.gov It can also undergo [2+2+2] cycloadditions, providing access to six-membered heterocyclic rings. nih.govmdpi.com Exploring these cycloaddition reactions with this compound could lead to the synthesis of novel, complex heterocyclic systems with potentially interesting biological activities.

The chlorine atom on the pyridazine ring is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Research into the reaction of this compound with various nucleophiles (e.g., amines, thiols, alcohols) would generate a library of new derivatives. A study on the synthesis of novel chloropyridazine hybrids demonstrated the successful reaction of 3,6-dichloropyridazine with 4-hydroxy benzaldehyde, indicating the feasibility of such substitutions. nih.gov

Moreover, the cyanamide moiety itself can be a precursor to other functional groups. For example, cyanamides can be converted to ureas, thioureas, and guanidines, which are common pharmacophores in medicinal chemistry. Investigating these transformations for this compound would significantly expand the chemical space accessible from this starting material.

Advanced Computational-Aided Design for Drug Discovery and Materials Innovation

In silico methods are becoming indispensable tools in modern chemical research, enabling the rapid and cost-effective design of new molecules with desired properties. For this compound, computational approaches can guide synthetic efforts and predict potential applications.

Molecular docking studies can be employed to identify potential biological targets for this compound and its derivatives. By simulating the binding of these compounds to the active sites of various proteins, researchers can prioritize which derivatives to synthesize and test experimentally. For instance, molecular docking has been used to identify the binding of 3-chloropyridine (B48278) moieties to the S1 pocket of the SARS-CoV Mpro, providing a structural basis for the design of antiviral inhibitors. nih.gov Similar studies could be performed with this compound to explore its potential as an inhibitor of various enzymes.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties. These models can then be used to predict the activity of virtual compounds, further guiding the design of new molecules.

Computational tools can also be used to predict the physicochemical properties of this compound and its derivatives, such as solubility, lipophilicity, and metabolic stability. blumberginstitute.org This information is crucial for the development of new drugs and materials. For example, in silico screening has been used to identify novel leucine (B10760876) aminopeptidase (B13392206) inhibitors with a 3,4-dihydroisoquinoline (B110456) scaffold, demonstrating the power of these methods in hit identification. mdpi.com

Identification of New Biological Targets and Agro-Chemical Applications

The pyridazine heterocycle is a well-established pharmacophore found in a number of approved drugs and biologically active compounds. nih.gov This suggests that this compound and its derivatives are likely to possess interesting biological activities.

Future research should focus on screening this compound and its derivatives against a wide range of biological targets. Given that pyridazine derivatives have shown activity as anticancer agents, kinase inhibitors, and anti-inflammatory agents, these are promising areas for investigation. nih.govacs.org For instance, 3,6-disubstituted pyridazines have been identified as a novel class of anticancer agents targeting cyclin-dependent kinase 2 (CDK2). nih.gov

The cyanamide group can also contribute to biological activity. Thiazolidin-2-cyanamide derivatives have been identified as potent inhibitors of E. coli β-glucuronidase, with the chloro substitution on the phenyl moiety being essential for activity. nih.gov This highlights the potential of the chloro and cyanamide groups in this compound to interact with biological targets.

In the realm of agrochemicals, pyridazine derivatives have been utilized as herbicides and pesticides. sigmaaldrich.com The unique structure of this compound makes it a candidate for screening in this area. Future research could involve testing its efficacy against various pests and weeds to identify potential applications in crop protection.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. Future research on this compound should incorporate these principles.

The use of greener solvents, such as water or bio-based solvents, should be explored for the synthesis of this compound and its derivatives. Microwave-assisted synthesis is another green chemistry tool that can significantly reduce reaction times and energy consumption. nih.govekb.eg The successful green synthesis of pyridazinone derivatives using grinding and microwave heating demonstrates the potential of these techniques for the synthesis of related compounds. ekb.eg

Catalysis is another key area for green chemistry innovation. The development of reusable catalysts or the use of metal-free catalytic systems can reduce waste and improve the sustainability of synthetic processes. organic-chemistry.org Research into enzymatic or whole-cell biocatalysis for the synthesis or modification of this compound could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Furthermore, a focus on atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, will be crucial. The design of synthetic routes that minimize the generation of byproducts and waste is a central tenet of green chemistry that should be applied to all future work on this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (6-chloropyridazin-3-yl)cyanamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, cyclopropane-annelated derivatives can be prepared by reacting 6-chloropyridazine-3-amine with cyanogen bromide (CNBr) under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C . Yield optimization involves controlling stoichiometric ratios (e.g., 1:1.2 amine-to-CNBr), inert atmosphere (N₂/Ar), and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring by TLC (Rf = 0.3–0.4) ensures reaction completion.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use X-ray crystallography with SHELXL for refinement to resolve bond lengths and angles. Complementary techniques include:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.5–8.5 ppm for pyridazine ring) and nitrile resonance (δ 110–120 ppm in ¹³C).
  • FT-IR : Verify C≡N stretching at ~2200 cm⁻¹ and C-Cl at 750–550 cm⁻¹.
  • High-Resolution Mass Spectrometry (HRMS) : Match experimental [M+H]⁺ with theoretical m/z (e.g., C₅H₃ClN₄: 152.9964).

Advanced Research Questions

Q. What experimental designs are recommended to assess the biological activity of this compound derivatives?

  • Methodological Answer :

  • In Silico Screening : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or bacterial enzymes) to prioritize derivatives .
  • In Vitro Assays :
  • Antimicrobial Activity: Use broth microdilution (CLSI guidelines) with E. coli (ATCC 25922) and S. aureus (ATCC 29213), reporting MIC values (µg/mL).
  • Cytotoxicity: MTT assay on HEK-293 cells (IC₅₀ determination).
  • Mechanistic Studies : Western blotting to track apoptosis markers (e.g., caspase-3) or ROS detection via DCFH-DA staining.

Q. How should researchers address contradictions in solubility and stability data for this compound across studies?

  • Methodological Answer :

  • Solubility : Cross-validate using shake-flask method (HPLC quantification) in buffers (pH 2–12) and solvents (DMSO, ethanol). Note discrepancies due to polymorphic forms .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Compare with thermal analysis (TGA/DSC) to identify decomposition thresholds .
  • Data Reconciliation : Apply multivariate analysis (PCA) to isolate variables (e.g., humidity, light exposure) causing instability .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?

  • Methodological Answer :

  • Hyphenated Techniques : LC-QTOF-MS for non-targeted impurity profiling (mass error < 5 ppm) .
  • NMR Spectroscopy : ¹⁹F-NMR (if fluorinated analogs exist) or 2D-COSY to resolve overlapping signals.
  • Troubleshooting : Use deuterated solvents to eliminate interference in ¹H-NMR .

Q. How can the environmental impact of this compound be evaluated in soil systems?

  • Methodological Answer :

  • Ecotoxicology : Microcosm experiments with agricultural soil (pH 6.5) dosed at 0.1–10 mg/kg. Monitor microbial biomass via phospholipid fatty acid (PLFA) analysis .
  • Degradation Pathways : Use ¹⁴C-labeled compound to track mineralization (CO₂ evolution) and metabolite identification (GC-MS).
  • Statistical Analysis : Canonical variate analysis (CVA) to compare microbial community shifts across treatments .

Methodological Tables

Table 1 : Key Spectral Data for this compound

TechniqueKey Peaks/DataReference
¹H NMR (DMSO-d6)δ 8.42 (s, 1H, pyridazine-H), δ 8.21 (s, 1H)
¹³C NMRδ 154.2 (C≡N), δ 140.1 (C-Cl)
FT-IR2215 cm⁻¹ (C≡N), 690 cm⁻¹ (C-Cl)

Table 2 : Comparative Bioactivity of Derivatives

DerivativeMIC (µg/mL) E. coliIC₅₀ (µM) HEK-293
Parent Compound32.5>100
Methyl Analog16.045.2
Fluoro Analog8.422.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.